molecular formula C24H25N3O B5541328 2-benzyl-8-(4-quinolinyl)-2,8-diazaspiro[4.5]decan-3-one

2-benzyl-8-(4-quinolinyl)-2,8-diazaspiro[4.5]decan-3-one

Cat. No.: B5541328
M. Wt: 371.5 g/mol
InChI Key: PZCZBEBMWKYSQT-UHFFFAOYSA-N
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Description

2-benzyl-8-(4-quinolinyl)-2,8-diazaspiro[45]decan-3-one is a synthetic compound known for its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-8-(4-quinolinyl)-2,8-diazaspiro[4.5]decan-3-one typically involves a multi-step process. One common method starts with the preparation of the quinoline derivative, followed by the formation of the spirocyclic core. The key steps include:

    Formation of the Quinoline Derivative: This involves the reaction of aniline with a suitable aldehyde under acidic conditions to form the quinoline ring.

    Formation of the Spirocyclic Core: The quinoline derivative is then reacted with a diazaspiro compound under basic conditions to form the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-benzyl-8-(4-quinolinyl)-2,8-diazaspiro[4.5]decan-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or quinoline moieties using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced spirocyclic amines.

    Substitution: Formation of substituted benzyl or quinoline derivatives.

Scientific Research Applications

2-benzyl-8-(4-quinolinyl)-2,8-diazaspiro[4

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a neuroprotective agent.

    Medicine: Explored for its potential in treating neurodegenerative diseases like Alzheimer’s disease.

    Industry: Potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-benzyl-8-(4-quinolinyl)-2,8-diazaspiro[4.5]decan-3-one involves its interaction with specific molecular targets. It is believed to bind to certain proteins and enzymes, modulating their activity. This can lead to the inhibition of pathological processes such as protein aggregation and oxidative stress, which are implicated in neurodegenerative diseases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-benzyl-8-(4-quinolinyl)-2,8-diazaspiro[4.5]decan-3-one stands out due to its unique quinoline moiety, which imparts distinct biological activity compared to other spirocyclic compounds. This uniqueness makes it a promising candidate for further research and development in medicinal chemistry.

Properties

IUPAC Name

2-benzyl-8-quinolin-4-yl-2,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O/c28-23-16-24(18-27(23)17-19-6-2-1-3-7-19)11-14-26(15-12-24)22-10-13-25-21-9-5-4-8-20(21)22/h1-10,13H,11-12,14-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZCZBEBMWKYSQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(=O)N(C2)CC3=CC=CC=C3)C4=CC=NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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